molecular formula C8H8N2 B15305013 5-Ethynyl-3-methylpyridin-2-amine

5-Ethynyl-3-methylpyridin-2-amine

Cat. No.: B15305013
M. Wt: 132.16 g/mol
InChI Key: GRKVWBAUJOWHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-3-methylpyridin-2-amine: is an organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol This compound is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Ethynyl-3-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethynyl-3-methylpyridin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Ethynyl-3-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a ligand in coordination chemistry .

Biology:

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine:

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry:

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methylpyridin-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .

Comparison with Similar Compounds

    5-Ethynyl-2-aminopyridine: Lacks the methyl group at the 3-position, which can affect its reactivity and binding properties.

    3-Methyl-2-aminopyridine: Lacks the ethynyl group at the 5-position, which can influence its chemical behavior and applications.

    5-Ethynyl-6-methylpyridin-3-amine:

Uniqueness:

5-Ethynyl-3-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-3-methylpyridin-2-amine

InChI

InChI=1S/C8H8N2/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3,(H2,9,10)

InChI Key

GRKVWBAUJOWHCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.